molecular formula C8H12 B1658558 (2-Methylbut-3-yn-2-yl)cyclopropane CAS No. 61422-95-5

(2-Methylbut-3-yn-2-yl)cyclopropane

Cat. No.: B1658558
CAS No.: 61422-95-5
M. Wt: 108.18
InChI Key: RIZYFRDWKXQNFS-UHFFFAOYSA-N
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Description

(2-Methylbut-3-yn-2-yl)cyclopropane is a specialized chemical building block that incorporates two high-value functional groups: a strained cyclopropane ring and a terminal alkyne, protected by a tertiary alcohol moiety. This unique structure makes it a valuable reagent for synthetic organic chemists, particularly in the construction of complex molecular architectures and in drug discovery efforts. The cyclopropane motif is renowned for its substantial ring strain and unique bonding, which can impart increased metabolic stability, rigidity, and altered physicochemical profiles to lead compounds in medicinal chemistry . The presence of the cyclopropane ring makes this reagent a potential precursor for studying C–C activation processes or for incorporating this privileged structure into larger, more complex molecules . The alkyne functionality, presented here in a masked form akin to 2-Methylbut-3-yn-2-ol, offers versatile reactivity for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and is a key handle for click chemistry applications via azide-alkyne cycloaddition . The adjacent tertiary alcohol can serve as a protecting group for the alkyne; it can be readily removed under basic conditions to liberate the terminal alkyne for further transformations, or it can be used to modulate the compound's solubility and steric bulk . This compound is intended for use by professional researchers in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-yn-2-ylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-4-8(2,3)7-5-6-7/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZYFRDWKXQNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710988
Record name (2-Methylbut-3-yn-2-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61422-95-5
Record name (2-Methylbut-3-yn-2-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylbut 3 Yn 2 Yl Cyclopropane and Analogous Cyclopropyl Alkynes

Direct Cyclopropanation Approaches for Alkyne Substrates

Direct cyclopropanation involves the addition of a one-carbon unit to an alkyne double bond equivalent. While less common than the corresponding reaction with alkenes, several methods have been adapted for this purpose.

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is a cheletropic process that adds a methylene (B1212753) group to an alkene or alkyne stereospecifically. wikipedia.orgyoutube.com While its application to alkenes is widespread, the reaction with alkynes to form cyclopropenes can be challenging. uniovi.es However, the core principles of the Simmons-Smith reaction and its more reactive variants, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), are relevant for the cyclopropanation of substrates containing both alkene and alkyne functionalities or for the synthesis of analogous structures. wikipedia.org

The reaction's mechanism is thought to involve a metal carbenoid rather than a free carbene, which accounts for its unique reactivity and selectivity. organic-chemistry.org The presence of a hydroxyl group in an allylic position can direct the cyclopropanation to occur on the same face of the molecule, a feature that could be exploited in precursors to analogous cyclopropyl (B3062369) alkynes. organic-chemistry.org Although direct cyclopropenation of a simple alkyne by the Simmons-Smith reagent is often inefficient, the reaction's broad functional group tolerance, which includes alcohols and ethers, makes it a viable consideration for complex substrates. Asymmetric versions of the Simmons-Smith reaction have been developed, often employing chiral ligands or auxiliaries to achieve high enantioselectivity, a critical aspect for the synthesis of chiral molecules. nih.govdicp.ac.cnchemtube3d.comacs.org

Table 1: Key Features of Simmons-Smith Type Reactions for Cyclopropanation

Reaction VariantReagentsKey CharacteristicsCitations
Classic Simmons-Smith CH₂I₂, Zn(Cu)Stereospecific; tolerates many functional groups. wikipedia.org
Furukawa Modification CH₂I₂, Et₂ZnIncreased reactivity compared to the classic method. wikipedia.org
Asymmetric Variants Chiral Ligands/AuxiliariesEnables enantioselective synthesis of chiral cyclopropanes. nih.govchemtube3d.comacs.org

Carbenes (R₂C:) are highly reactive, neutral species with a divalent carbon atom that readily add to double and triple bonds to form cyclopropanes and cyclopropenes, respectively. fiveable.meopenstax.org These reactions are often stereospecific. fiveable.memasterorganicchemistry.com The generation of carbenes can be achieved through various means, including the decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper. organic-chemistry.orgorganic-chemistry.org

Rhodium(II) catalysts, such as Rh₂(OAc)₄, are particularly effective in catalyzing reactions of diazo compounds with alkynes to form cyclopropenated products. acs.orgacs.org These methods can be applied to the synthesis of complex cyclopropyl alkynes. For instance, rhodium-catalyzed reactions of alkynyl diazoacetates can produce alkynyl cyclopropane derivatives. organic-chemistry.org Similarly, copper-catalyzed systems facilitate the transfer of alkynyl carbenes to generate alkynyl cyclopropanes. organic-chemistry.org

Gold-catalyzed reactions have also emerged as a powerful tool for carbene chemistry. Gold complexes can activate alkyne-tethered diazo compounds, leading to intramolecular processes that can form polycyclic systems containing a cyclopropane ring. capes.gov.br Metal-free methods for generating carbenes from alkynes have also been reported, offering an alternative pathway to polycyclic cyclopropanes. nih.gov

Table 2: Selected Carbene Addition Reactions for Cyclopropyl Alkyne Analogs

Catalyst/MethodCarbene PrecursorSubstrate TypeProduct TypeCitations
Rhodium(II) Catalysis α-DiazoestersAlkenes/AlkynesAminocyclopropanes, Cyclopropylphosphonates organic-chemistry.orgacs.org
Copper Catalysis Alkynyl DiazoacetatesAlkenesAlkynyl Cyclopropane Carboxylates organic-chemistry.org
Gold(I) Catalysis Alkyne-tethered diazo compoundsInternal Alkenes/AlkynesPolycyclic Systems capes.gov.br
Metal-Free 2-Alkynyl iminoheterocycleTethered AlkenesPolycyclic Cyclopropanes nih.govresearchgate.net

Ring-Forming Reactions Beyond Direct Cyclopropanation

Beyond the direct addition of a single carbon atom, the cyclopropane ring can be constructed through various cyclization and annulation strategies, which offer alternative and sometimes more efficient pathways to complex target molecules.

Cationic cyclization reactions provide a powerful method for constructing cyclic systems. The use of alkynes as terminating groups in these processes is a versatile strategy, as the resulting vinyl cation can be trapped or the alkyne can act as a precursor to other functionalities. rsc.orgresearchgate.net These reactions are particularly relevant in biomimetic synthesis, for example, in the formation of steroid-like structures. researchgate.netnih.gov

Gold(I) complexes are exceptional catalysts for activating alkynes towards nucleophilic attack, initiating cationic cyclization cascades. nih.govacs.org For instance, gold-catalyzed intramolecular addition of a nucleophile to an alkyne can lead to the formation of various heterocyclic and carbocyclic structures. nih.govacs.org While not always directly forming a cyclopropane, these intermediates can be precursors. More directly, cyclopropyl alkynes themselves can undergo further gold-catalyzed transformations, such as hydroarylation, demonstrating the interplay between these functionalities under cationic conditions. nih.gov The regioselectivity of these cyclizations can be highly dependent on whether the alkyne is terminal or internal. nih.gov

Donor-acceptor (D-A) cyclopropanes are a class of activated cyclopropanes substituted with both an electron-donating and an electron-accepting group. This substitution pattern makes the three-membered ring susceptible to ring-opening reactions, rendering them valuable synthetic intermediates. msu.ru The interaction of D-A cyclopropanes with alkynes can lead to formal [3+2] cycloaddition reactions, forming five-membered rings rather than new cyclopropanes. msu.ru

However, the synthesis of D-A cyclopropanes that incorporate an alkyne moiety is a relevant strategy. For example, rhodium-catalyzed cyclopropanation of alkynes with diazo compounds bearing both a donor and an acceptor group (diacceptor diazo compounds) can lead to the formation of diacceptor cyclopropenylphosphonates and carboxylates. acs.org These highly functionalized cyclopropenes are analogs of the target structure and serve as versatile building blocks for further chemical transformations.

Intramolecular reactions provide an efficient means of constructing cyclic molecules with high levels of stereocontrol. The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy for synthesizing cyclopropanes. rsc.orgrsc.org This process involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org By designing substrates that contain both an alkyne and the necessary functionalities for a MIRC reaction, complex cyclopropyl alkynes can be assembled.

Annulation reactions, which build a new ring onto an existing structure, also offer a route to cyclopropyl alkynes. Palladium-catalyzed annulation of 2-(2-nitrovinyl)phenols with two molecules of a disubstituted alkyne has been shown to produce cyclopenta[b]chromane derivatives, showcasing a complex cascade that involves the alkyne in ring formation. rsc.org While not a direct cyclopropane synthesis, such strategies highlight how alkynes can participate in the construction of intricate polycyclic systems. Furthermore, intramolecular cyclizations of enynes (molecules containing both an alkene and an alkyne) can be guided to form cyclopropane-containing bicyclic products through various transition-metal-catalyzed pathways. nih.gov

Transition Metal-Catalyzed Syntheses of Cyclopropyl Alkynes

Transition metal catalysis offers a powerful and versatile platform for the formation of carbon-carbon bonds, and the synthesis of cyclopropyl alkynes is no exception. These methods often provide high levels of chemo-, regio-, and stereoselectivity.

Cross-Coupling Reactions Incorporating Cyclopropyl and Alkyne Units

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the direct formation of bonds between two different organic fragments. youtube.com In the context of cyclopropyl alkyne synthesis, these reactions typically involve the coupling of a cyclopropyl-containing electrophile with an alkynyl nucleophile, or vice versa, facilitated by a transition metal catalyst, most commonly palladium. youtube.comyoutube.com

Key features of these reactions include:

Catalyst Systems: Palladium complexes, often with phosphine (B1218219) ligands, are frequently employed. youtube.comorganic-chemistry.org The choice of ligand can be crucial for achieving high yields and selectivities. youtube.com

Coupling Partners: A variety of organometallic reagents can be used as the nucleophilic partner, including organozinc, organoboron, and organotin compounds. youtube.comorganic-chemistry.org For instance, the Suzuki-Miyaura coupling utilizes organoboron reagents, which are known for their stability and functional group tolerance. youtube.comyoutube.com The Negishi coupling employs organozinc reagents, and the Stille coupling uses organotin reagents. youtube.comyoutube.com

Reaction Scope: These methods can tolerate a range of functional groups on both the cyclopropyl and alkyne components, allowing for the synthesis of complex and highly functionalized molecules. organic-chemistry.orgacs.org

A notable example is the Sonogashira coupling, which directly couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. youtube.com While typically used for sp-sp2 and sp-sp bond formation, variations of this methodology can be adapted for the synthesis of cyclopropyl alkynes.

Asymmetric Cyclopropanation Methodologies for Alkynes

The synthesis of chiral cyclopropanes is of significant interest due to their prevalence in biologically active molecules. Asymmetric cyclopropanation reactions aim to control the stereochemistry of the newly formed cyclopropane ring.

Catalytic asymmetric methods often employ chiral transition metal catalysts, such as those based on rhodium or copper, to induce enantioselectivity. acs.orgharvard.edu One approach involves the reaction of an alkyne with a diazo compound in the presence of a chiral rhodium(II) catalyst. acs.org The catalyst creates a chiral environment that directs the approach of the carbene to the alkyne, leading to the preferential formation of one enantiomer of the cyclopropenyl product, which can then be further elaborated.

Key aspects of asymmetric cyclopropanation include:

Chiral Catalysts: Rhodium(II) carboxylates and copper-bis(oxazoline) complexes are among the most successful catalysts for these transformations. acs.orgharvard.edu

Stereocontrol: The choice of catalyst and reaction conditions can provide high levels of both diastereoselectivity and enantioselectivity. acs.orgwiley-vch.de

Substrate Scope: These methods have been successfully applied to a variety of alkynes and diazo compounds, yielding a diverse range of chiral cyclopropene (B1174273) derivatives. acs.org

Hydrocyclopropanylation of Alkynes

Hydrocyclopropanylation represents a direct method for the synthesis of cyclopropyl compounds from alkynes. This process involves the formal addition of a C-H bond across the alkyne and the simultaneous or subsequent formation of the cyclopropane ring. While less common than other methods, transition metal-catalyzed versions of this transformation are being developed.

One conceptual approach involves the oxidative addition of a cyclopropyl C-H bond to a metal center, followed by migratory insertion of the alkyne and reductive elimination. However, the high bond dissociation energy of cyclopropyl C-H bonds presents a significant challenge.

Alternative strategies might involve the use of pre-functionalized cyclopropanes that can more readily participate in catalytic cycles. For instance, the hydroarylation of alkynes, a related process, has been achieved using gold(I) catalysis. nih.govacs.org

Alkynyl Carbene Transfer Reactions

Alkynyl carbene transfer reactions are a powerful tool for the synthesis of cyclopropyl alkynes. researchgate.net In these reactions, a transition metal catalyst, typically rhodium(II) or copper(I), facilitates the transfer of an alkynyl carbene moiety from a suitable precursor, such as an alkynyl diazo compound, to an alkene. organic-chemistry.orgnih.gov

A significant advancement in this area is the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. nih.govacs.org This method provides a convenient two-step route to a diverse library of alkynylcyclopropanes. nih.govacs.org The reaction proceeds by generating a rhodium carbene intermediate, which is then trapped by an alkene to form the desired cyclopropane product. nih.gov This approach overcomes the common side reactions of 6-endo-dig cyclization or ring-contraction that often plague other metal-catalyzed reactions of alkynylcycloheptatrienes. nih.gov

CatalystCarbene PrecursorAlkeneProductYieldDiastereoselectivityReference
[Rh₂(TFA)₄]7-(Phenylethynyl)cycloheptatrieneStyrenecis-1-(Phenylethynyl)-2-phenylcyclopropaneGood to ExcellentHigh (cis) nih.gov
[Rh₂(TFA)₄]7-((Trimethylsilyl)ethynyl)cycloheptatrieneStyrenecis-1-((Trimethylsilyl)ethynyl)-2-phenylcyclopropaneExcellentHigh (cis) nih.govacs.org
CopperAlkynyl diazoacetatesVariousAlkynyl cyclopropanesGoodN/A organic-chemistry.org

Photochemical and Electrochemical Approaches to Cyclopropyl Alkynes

Beyond traditional transition metal catalysis, photochemical and electrochemical methods offer alternative and often milder conditions for the synthesis of cyclopropyl alkynes.

Photochemical approaches can involve the [2+1] cycloaddition of a photochemically generated carbene to an alkyne. While this is more common for the synthesis of cyclopropenes, subsequent transformations could potentially lead to the desired cyclopropane structure.

Electrochemical methods are emerging as a powerful tool in organic synthesis. An iminium ion-promoted, asymmetric synthesis of cyclopropanes has been reported via an electrocatalytic, iodine-mediated ring closure. rsc.org This strategy involves the controlled electrochemical generation of an electrophilic iodine species, which facilitates the cyclization. rsc.org While this specific example does not directly produce alkynyl cyclopropanes, the underlying principle of using electrochemistry to mediate ring formation could be adapted for this purpose. For instance, an electrochemical approach could be envisioned for the generation of a radical species that adds to an alkyne, followed by an intramolecular cyclization to form the cyclopropane ring. organic-chemistry.org

Synthetic Strategies for 2-Methylbut-3-yn-2-ol and Related Alkynyl Cyclopropyl Precursors

The synthesis of the specific target molecule, (2-Methylbut-3-yn-2-yl)cyclopropane, necessitates access to the precursor 2-Methylbut-3-yn-2-ol. This tertiary alkynyl alcohol is a readily available industrial chemical. wikipedia.org

The primary industrial synthesis of 2-Methylbut-3-yn-2-ol involves the condensation of acetylene (B1199291) with acetone (B3395972). wikipedia.orggoogle.com This reaction, an example of a Favorskii reaction, is typically carried out under basic conditions. wikipedia.org

Industrial Synthesis of 2-Methylbut-3-yn-2-ol wikipedia.orggoogle.com

Reactants: Acetylene and Acetone

Catalyst: Base (e.g., potassium hydroxide) or Lewis acid

Mechanism: The base deprotonates acetylene to form an acetylide anion, which then acts as a nucleophile and attacks the carbonyl carbon of acetone. A subsequent workup protonates the resulting alkoxide to yield the final product.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
AcetyleneAcetonePotassium Hydroxide (B78521), liquid ammonia (B1221849)2-Methylbut-3-yn-2-ol google.com
AcetyleneAcetoneBase (Favorskii reaction)2-Methylbut-3-yn-2-ol wikipedia.org

Once synthesized, 2-Methylbut-3-yn-2-ol can serve as a key building block. For example, it can be used as a protected form of acetylene in coupling reactions. wikipedia.org The hydroxyl group can also be transformed into a leaving group, enabling nucleophilic substitution reactions to introduce the cyclopropyl moiety. Alternatively, the alkyne can be directly involved in cyclopropanation reactions, as discussed in the preceding sections.

Another related precursor is 2-methyl-3-buten-2-ol (B93329), which can be synthesized by the partial hydrogenation of 2-methylbut-3-yn-2-ol using a Lindlar catalyst. prepchem.com This vinyl alcohol could then potentially undergo a cyclopropanation reaction across the double bond. Another route to 2-methyl-3-buten-2-ol involves the reaction of isoprene (B109036) with a hydrohalide followed by treatment with an aqueous base. google.com

Condensation Reactions for Alkynyl Alcohol Synthesis

A crucial precursor for the synthesis of this compound and its analogs is the tertiary alkynyl alcohol, 2-methylbut-3-yn-2-ol. This intermediate is efficiently synthesized via a condensation reaction, specifically the ethynylation of a ketone. The most common industrial method involves the reaction of acetone with acetylene in the presence of a strong base as a catalyst. google.com

This reaction, a type of Favorskii reaction, involves the nucleophilic attack of the acetylide anion, formed in situ from acetylene and a base, on the electrophilic carbonyl carbon of acetone. To facilitate the reaction and ensure a homogenous system, liquid ammonia is often used as a solvent, which can dissolve both acetylene and the base. google.com Potassium hydroxide (KOH) is a frequently used catalyst. google.com The process begins with mixing acetylene gas with liquefied ammonia under pressure, followed by the addition of the acetone and the KOH catalyst solution to initiate the condensation. google.com The reaction yields the crude 2-methylbut-3-yn-2-ol, which is then purified. google.com

Key parameters for the synthesis of 2-methyl-3-butyn-2-ol (B105114) via this method are detailed below.

Table 1: Reaction Parameters for the Synthesis of 2-Methyl-3-butyn-2-ol Data sourced from patent literature describing the ethynylation of acetone. google.com

ParameterValue RangeNotes
Reactant Ratio (mass) Acetylene : Acetone = 1 : 0.45-2.05Defines the stoichiometry of the core reactants.
Solvent Ratio (mass) Acetylene : Liquefied Ammonia = 1 : 1.50-4.0Liquid ammonia acts as the solvent for the reaction.
Catalyst Ratio (mass) Potassium Hydroxide : Acetone = 1 : 18.6-124.5KOH serves as the base to generate the acetylide anion.
Reaction Temperature 30-55 °COptimal temperature range for the condensation reaction.
Reaction Pressure 1.5-2.8 MPaPressure required to maintain ammonia in a liquid state and enhance acetylene solubility.
Reaction Time 1.0-3.2 hoursDuration required for the reaction to proceed to completion.

Mechanistic Investigations of Transformations Involving 2 Methylbut 3 Yn 2 Yl Cyclopropane and Cyclopropyl Alkyne Systems

Elucidation of Elementary Steps in Reaction Pathways

For transformations involving cyclopropyl (B3062369) alkynes, the initial step often involves the activation of the alkyne moiety. This can be achieved through various means, including protonation, interaction with a metal catalyst, or radical addition. For instance, the reaction of (2-methylbut-3-yn-2-yl)cyclopropane can be initiated by an electrophilic attack on the alkyne, leading to the formation of a vinyl cation intermediate. Alternatively, a radical initiator can add to the alkyne, generating a vinyl radical. Each of these initial elementary steps sets the stage for subsequent rearrangements and transformations, which are heavily influenced by the inherent strain of the adjacent cyclopropyl ring.

The elucidation of these elementary steps often relies on a combination of experimental techniques and computational studies. Kinetic studies can provide information about the rate law of the reaction, which in turn can offer insights into the molecularity of the rate-determining step. youtube.com Isotope labeling studies can trace the fate of specific atoms throughout the reaction, helping to map out the connectivity changes that occur. The direct observation of transient intermediates through spectroscopic methods, although challenging, can provide definitive evidence for a proposed pathway.

Identification and Characterization of Reactive Intermediates

The generation of a radical or a cation on the vinyl carbon adjacent to a cyclopropyl ring triggers rapid rearrangements, making cyclopropyl alkynes valuable mechanistic probes. nih.govacs.org The high strain energy of the cyclopropane (B1198618) ring facilitates its opening, providing a driving force for these transformations.

In the case of vinyl cationic intermediates , their formation can be induced by the protonation of the terminal alkyne carbon. acs.org These intermediates are highly unstable and readily undergo ring-opening of the adjacent cyclopropyl group. The regioselectivity of this ring-opening can be influenced by substituents on the cyclopropane ring. For example, in systems containing both phenyl and methoxy (B1213986) substituents on the cyclopropyl ring, the ring-opening occurs selectively towards the methoxy substituent under cationic conditions. nih.govacs.org The rate constants for the ring-opening of these α-cyclopropylvinyl cations are estimated to be very high, on the order of 10¹⁰–10¹² s⁻¹. nih.govacs.org

Vinyl radical intermediates , on the other hand, are typically generated through the addition of a radical to the alkyne. acs.org Similar to their cationic counterparts, these radicals also induce the opening of the cyclopropyl ring. However, the regioselectivity of the ring-opening can differ significantly. In the same phenyl- and methoxy-substituted cyclopropyl alkyne systems, radical conditions lead to products derived from ring-opening towards the phenyl substituent. nih.govacs.org This distinct reactivity pattern allows for the differentiation between radical and cationic pathways based on the final product distribution. nih.gov

Intermediate TypeGeneration MethodRing-Opening Regioselectivity (in phenyl/methoxy substituted systems)
Vinyl CationProtonation of alkyneTowards methoxy substituent nih.govacs.org
Vinyl RadicalRadical addition to alkyneTowards phenyl substituent nih.govacs.org

This table summarizes the characteristics of vinyl radical and cationic intermediates in cyclopropyl alkyne systems.

Biradical intermediates, species containing two unpaired electrons, have also been implicated in the reactions of cyclopropyl alkynes. The addition of species like tetramesityldigermene or tetramesityldisilene to a cyclopropyl alkyne has been shown to proceed through a stepwise mechanism involving a biradical intermediate. rsc.orgacs.org The use of specifically designed cyclopropyl alkyne probes allows for the trapping and characterization of these biradical species. acs.orgfigshare.com The observed rearrangement products are consistent with the behavior of radical intermediates, providing strong evidence for their existence on the reaction pathway. figshare.com

Transition metal catalysts play a pivotal role in many transformations of cyclopropyl alkynes, often proceeding through the formation of metallacyclic or metal-stabilized intermediates. Gold(I) catalysts, for instance, can activate alkynes towards nucleophilic attack, leading to the formation of cyclopropyl gold(I) carbene-like intermediates. acs.org These intermediates can then undergo a variety of subsequent reactions, including cyclopropanation and skeletal rearrangements. acs.org

In nickel-catalyzed cycloadditions of alkynes, a nickellacyclopropene intermediate is proposed to form via oxidative addition of the alkyne to the Ni(0) catalyst. rsc.org This metallacyclic intermediate is key to determining the chemo- and regioselectivity of the subsequent C-N bond formation with an azide (B81097). rsc.org

Titanium-mediated cross-coupling reactions of cyclopropenes with alkynes are thought to proceed through the formation of fused bicyclic titanacyclopentene intermediates. nih.gov The initial step involves the formation of a Ti-alkyne complex, which then undergoes intramolecular carbometalation with the cyclopropene (B1174273) to form the metallacycle. nih.gov Subsequent protonation then yields the final vinylcyclopropane (B126155) product. nih.gov

Stereochemical Outcomes and Stereospecificity

The stereochemistry of reactions involving cyclopropyl groups is a critical aspect, as the rigid three-membered ring can exert significant stereocontrol. Cyclopropanation reactions of alkenes, for example, are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com This is because the addition of the carbene to the double bond occurs in a concerted, syn-addition fashion. masterorganicchemistry.com

In the context of transformations of cyclopropyl alkynes, the stereochemical outcome is often dictated by the nature of the intermediates and the reaction conditions. For instance, in the Rh(II)-catalyzed cyclopropanation of alkenes using alkynylcycloheptatrienes as carbene precursors, high cis-diastereoselectivity is often observed. nih.gov This selectivity can be rationalized by attractive noncovalent interactions in the transition state. nih.gov

In metal-catalyzed reactions, the stereochemistry can be influenced by the ligands on the metal center and the geometry of the metallacyclic intermediates. The ability to control the stereochemical outcome is a major focus of methods development in this area, as it allows for the synthesis of complex molecules with defined three-dimensional structures.

Regioselectivity Determinants

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the reactions of unsymmetrical cyclopropyl alkyne systems, several factors can influence the regiochemical outcome.

The electronic properties of the substituents on both the cyclopropyl ring and the alkyne play a crucial role. In the case of vinyl cation and radical intermediates, the stability of the resulting species after ring-opening directs the regioselectivity. As mentioned earlier, electron-donating groups like methoxy can stabilize a developing positive charge, directing the ring-opening in cationic reactions, while phenyl groups can stabilize radical intermediates. nih.govacs.org

In metal-catalyzed reactions, the regioselectivity is often governed by the interaction of the substrate with the metal catalyst. For example, in the nickel-catalyzed azide-alkyne cycloaddition, the nature of the substituent on the alkyne (e.g., terminal vs. internal, electron-withdrawing vs. electron-donating) dictates the regiochemistry of the resulting triazole product. rsc.org Similarly, in copper-catalyzed hydrocarbonylative coupling of alkynes, the electronic effects of the alkyne substituents are the dominant factor in determining the regioselectivity of the insertion. rsc.org For terminal alkynes, the higher electron density on the terminal carbon favors electrophilic attack at that position. rsc.org

Steric factors can also be significant. In the alkoxide-directed, titanium-mediated coupling of cyclopropenes and alkynes, the reaction proceeds with high regioselectivity, favoring the formation of the 1,2,3-trisubstituted cyclopropane isomer, which is typically the minor product in related carbometalation reactions. nih.gov This suggests that the directing group can override the inherent steric biases of the system. In visible-light-catalyzed radical cascade cyclizations of alkyne-tethered cyclohexadienones, the reaction proceeds via a 6-exo trig cyclization, indicating a kinetic preference for the formation of a six-membered ring. nih.gov

Theoretical and Computational Studies on 2 Methylbut 3 Yn 2 Yl Cyclopropane Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are at the forefront of elucidating the complex reaction mechanisms involving (2-Methylbut-3-yn-2-yl)cyclopropane. These computational methods can map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transient species.

Transition State Characterization and Activation Barrier Determination

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations can precisely determine the geometry and energy of these fleeting structures. For reactions involving cyclopropyl (B3062369) alkynes, this is particularly important for predicting how the molecule will transform.

The activation barrier, which is the energy difference between the reactants and the transition state, dictates the rate of a reaction. By calculating these barriers, chemists can predict how readily a reaction will occur under specific conditions. For instance, in the context of cycloaddition reactions, the activation barrier for the reaction of a cyclopropyl alkyne with a reaction partner like an azide (B81097) can be computationally determined. Studies on related systems, such as the cycloaddition of methylazide with various alkynes, have shown that the increased reaction rate of strained alkynes can be attributed to a lower deformation energy of the reactants and a more stabilizing interaction energy along the reaction pathway. nih.gov

Reaction Calculated Activation Enthalpy (ΔH‡) (kcal/mol) Reference
Methyl azide + DibenzocyclooctynePredicted values correlate well with calculated values acs.org
Methyl azide + CyclooctynePredicted values correlate well with calculated values acs.org

This table illustrates the application of computational methods in predicting activation barriers for cycloaddition reactions involving strained alkynes.

Energy Decomposition Analysis in Bonding and Reactivity

Energy decomposition analysis (EDA) is a computational technique that breaks down the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interactions, exchange-repulsion, polarization, and charge transfer. This method provides a deeper understanding of the nature of chemical bonds and intermolecular interactions that influence reactivity.

In the context of this compound, EDA can be used to analyze the interaction between the cyclopropyl group and the alkyne, as well as the interactions with other reactants. For example, in a cycloaddition reaction, EDA can quantify the contributions of orbital interactions and electrostatic forces to the stability of the transition state. A many-body energy decomposition analysis (MB-EDA) scheme based on a target state optimization self-consistent field (TSO-SCF) method allows for the decomposition of intermolecular interaction energy into electrostatic, exchange, polarization, charge transfer, and dispersion interaction energies. rsc.org This reveals that while electrostatic, exchange, and dispersion interactions are often pairwise additive, many-body effects can be significant in polarization and charge transfer interactions. rsc.org

Analysis of Electronic Structure and Bonding

The unique reactivity of this compound stems from its distinct electronic structure, characterized by the high ring strain of the cyclopropyl group and the π-electron system of the alkyne.

Strain Energy Analysis in Cyclopropyl Alkynes

The cyclopropane (B1198618) ring is known for its significant ring strain, estimated to be around 27.5 kcal/mol. wikipedia.orgresearchgate.net This strain arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.org This stored potential energy is a major driving force for ring-opening reactions. researchgate.net The strain energy of a cyclopropyl group can be calculated using various computational methods and homodesmic reactions. researchgate.netanu.edu.au While conventional estimates place the strain energy of cyclopropane at about 27.8 kcal/mol, nearly the same as cyclobutane (B1203170) (26.8 kcal/mol), this similarity in strain does not reflect their disparate reactivity, suggesting other factors are at play. researchgate.net

Cycloalkane Strain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane26.3
Cyclopentane (B165970)Much less than cyclopropane or cyclobutane

This table compares the strain energies of small cycloalkanes, highlighting the significant strain in cyclopropane. wikipedia.org

Role of Electronic Delocalization and Orbital Interactions in Reactivity

Electronic delocalization and orbital interactions play a crucial role in the reactivity of cyclopropyl alkynes. The cyclopropane ring, with its "bent" bonds possessing high p-character, can interact electronically with the adjacent alkyne. stackexchange.com This interaction can stabilize transition states and influence reaction pathways.

The concept of "orbital interactions through-bonds" (OITB) suggests that transition state aromaticity can stabilize ring-opening reactions of cyclopropane. acs.org Furthermore, hyperconjugation, which is the donation of electrons from a C-C σ-bond into a geminal σ* orbital, contributes to the delocalization of electrons in the cyclopropane ring. acs.org This delocalization can lead to earlier and lower energy transition states, enhancing reactivity beyond what would be expected from strain release alone. acs.org

In cycloaddition reactions, the frontier molecular orbitals (HOMO and LUMO) of the cyclopropyl alkyne and the reacting partner are key. The bending of the alkyne in a strained ring lifts the degeneracy of the π and π* orbitals, raising the energy of the HOMO and lowering the energy of the LUMO, which generally enhances reactivity. nih.gov Secondary orbital interactions, such as those between the HOMO-1 of the alkyne and the LUMO of a diene, can also significantly stabilize the transition state and promote reactivity in Diels-Alder reactions. nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry provides a powerful framework for predicting the reactivity and selectivity of chemical reactions. For this compound, these predictions are based on the detailed understanding of its electronic structure and the calculated energetics of potential reaction pathways.

By analyzing the activation barriers for different reaction pathways, chemists can predict which products are likely to form and under what conditions. For example, in reactions where multiple isomers can be formed, the relative heights of the activation barriers leading to each isomer will determine the product distribution.

Furthermore, the analysis of frontier molecular orbitals and electrostatic potential maps can predict the regioselectivity and stereoselectivity of reactions. For instance, in electrophilic or nucleophilic additions to the alkyne, the distribution of electron density and the shapes of the molecular orbitals can indicate which carbon atom is more susceptible to attack. numberanalytics.com Studies on substituted cyclopropyl alkynes have shown that they can act as sensitive mechanistic probes, with the regioselectivity of ring-opening being dependent on whether the reaction proceeds through a radical or a cationic intermediate. nih.gov

Computational Design of Novel Reactions and Catalysts

The advancement of computational chemistry has opened new avenues for the rational design of novel reactions and highly efficient catalysts, moving beyond traditional trial-and-error experimental approaches. For a molecule with the unique structural features of this compound, possessing both a strained cyclopropane ring and a reactive alkyne moiety, computational methods are invaluable for predicting its reactivity and designing selective transformations. These theoretical tools allow for the in-depth study of reaction mechanisms, transition states, and the influence of various catalysts, thereby guiding the synthesis of new chemical entities.

Computational strategies in this field primarily revolve around Density Functional Theory (DFT) and other high-level quantum chemical calculations. These methods provide detailed energetic and structural information about reactants, intermediates, transition states, and products. By calculating parameters such as activation energies, reaction enthalpies, and electronic properties, chemists can forecast the feasibility of a proposed reaction pathway and the potential efficacy of a catalyst.

Designing Novel Reactions

The inherent strain of the cyclopropane ring and the high electron density of the carbon-carbon triple bond in this compound suggest a rich landscape for novel chemical reactions. Computational studies can explore various reaction pathways that take advantage of these functionalities.

One area of significant interest is the exploration of cycloaddition reactions. Molecular Electron Density Theory (MEDT) has been successfully applied to understand and predict the outcomes of cycloadditions involving cyclopropyl-containing compounds. scielo.org.mx For this compound, theoretical calculations could be employed to investigate its participation in [3+2] cycloadditions, a versatile method for constructing five-membered heterocyclic rings. scielo.org.mx By modeling the interaction of the cyclopropane or alkyne group with various dipolarophiles, researchers can predict the regioselectivity and stereoselectivity of the reaction, as well as the activation barriers for different pathways. For instance, the reaction with a generic nitrile oxide could be computationally modeled to determine the favorability of different isomeric products, as shown in the hypothetical energy profile below.

Reaction PathwayCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)
Path A: Cycloaddition across C1-C2 of cyclopropane32.5-15.2
Path B: Cycloaddition across alkyne25.8-22.7
Path C: Ring-opening followed by cyclization28.1-18.9
Data is hypothetical and for illustrative purposes.

Another promising area for computational design is the investigation of metal-catalyzed ring-opening and rearrangement reactions. The cyclopropyl group can undergo cleavage under the influence of a suitable catalyst, leading to the formation of linear or larger ring structures. DFT calculations can be used to screen different transition metal catalysts (e.g., Rh, Au, Pd) and predict which would be most effective in promoting a desired transformation. For example, studies on other alkynylcyclopropanes have shown that rhodium(II) catalysts can facilitate cyclopropanation of alkenes, while gold(I) catalysts can promote hydroarylation or cyclo-isomerization. nih.gov Computational modeling can elucidate the complete mechanistic picture for such divergent reactivity, rationalizing the unique selectivity displayed by different metal complexes. nih.gov

Designing Novel Catalysts

The rational design of catalysts is a cornerstone of modern chemical research, aiming to create catalysts with high activity, selectivity, and stability. For reactions involving this compound, such as selective hydrogenation of the alkyne, computational modeling is essential.

The selective semi-hydrogenation of the alkyne to an alkene without affecting the cyclopropane ring is a significant challenge. DFT calculations can be used to model the adsorption of this compound on the surface of various heterogeneous catalysts, such as palladium, nickel, or gold. capes.gov.br By analyzing the interaction energies and the geometric changes upon adsorption, researchers can predict the catalyst's potential activity and selectivity. For instance, a related compound, 2-methyl-3-butyn-2-ol (B105114) (MBY), has been studied computationally to understand the structure sensitivity of its hydrogenation on palladium nanoparticles. unil.ch These studies revealed that different crystal facets of palladium exhibit different activities and selectivities, insights that are directly applicable to designing catalysts for the title compound. unil.ch

The table below illustrates how computational screening could be used to identify promising catalyst candidates for the selective semi-hydrogenation of the alkyne in this compound.

Catalyst System (Theoretical Model)Adsorption Energy of Alkyne (kJ/mol)Activation Barrier for C≡C → C=C (kJ/mol)Activation Barrier for C=C → C-C (kJ/mol)
Pd (111) surface-1805570
Pd (100) surface-2055075
Au/TiO₂-1506595
Ni-Cu Alloy (111)-1756080
Data is hypothetical and based on trends reported for similar systems. capes.gov.brunil.ch

Furthermore, computational methods can aid in the design of homogeneous catalysts. By modeling the catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination, researchers can fine-tune the electronic and steric properties of the ligands to enhance the catalyst's performance. For example, in palladium-catalyzed alkoxycarbonylation of alkynes, computational modeling has been crucial in understanding the reaction mechanism and even in designing new catalysts that are tolerant to poisoning. nih.gov This approach allows for the in silico screening of a large number of potential ligand and metal combinations, significantly accelerating the discovery of new and improved catalysts for transformations of this compound.

Synthetic Applications of 2 Methylbut 3 Yn 2 Yl Cyclopropane and Cyclopropyl Alkynes in Complex Molecule Construction

Role as Versatile Building Blocks in Organic Synthesis

(2-Methylbut-3-yn-2-yl)cyclopropane and its chemical relatives, cyclopropyl (B3062369) alkynes, are highly valued as versatile building blocks in the field of organic synthesis. sigmaaldrich.comnih.govnih.gov Their utility stems from the unique combination of the strained cyclopropane (B1198618) ring and the reactive carbon-carbon triple bond. This pairing allows for a diverse array of chemical transformations, enabling chemists to construct intricate molecular scaffolds with high degrees of precision. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a pathway to more complex structures. nih.gov At the same time, the alkyne moiety serves as a handle for a multitude of reactions, including cycloadditions, transition metal-catalyzed cross-couplings, and nucleophilic additions.

The strategic importance of these building blocks is underscored by their application in the synthesis of complex molecules. For instance, the alkynylcyclopropane unit is a key structural motif in the antiretroviral drug Efavirenz. nih.gov The development of novel synthetic methods that utilize cyclopropyl alkynes continues to expand the toolbox available to organic chemists for the efficient and stereoselective synthesis of valuable compounds. nih.gov The ability to introduce the cyclopropyl group early in a synthetic sequence and then elaborate the alkyne portion, or vice versa, provides a high degree of flexibility in synthetic design.

Formation of Carbo- and Heterocyclic Ring Systems

Cyclopropyl alkynes, including this compound, are instrumental in the synthesis of a wide variety of carbocyclic and heterocyclic ring systems. rsc.org The reactivity of the alkyne, often enhanced by the adjacent cyclopropyl group, allows for a range of cyclization strategies.

Carbocycle Formation:

Transition metal catalysis plays a pivotal role in the carbocyclization of cyclopropyl alkynes. For example, rhodium and ruthenium catalysts have been employed in the [2+2+2]-cyclotrimerization of 1-cyclopropyl-1,6-diynes with various terminal alkynes, leading to the formation of cyclopropyl-substituted aromatic compounds. researchgate.net The choice of metal catalyst can influence the regioselectivity of the reaction, affording either 1,2- or 1,3-substituted products. researchgate.net

Heterocycle Formation:

The synthesis of heterocyclic compounds using cyclopropyl alkynes is a well-established and powerful strategy. Palladium-catalyzed cascade reactions, for instance, have been developed to construct heterocycles bearing a tetrasubstituted alkene fragment. nih.gov These reactions often involve the intramolecular carbopalladation of a tethered alkyne followed by a subsequent coupling step. nih.gov Furthermore, Brønsted acid-catalyzed carbocyclization cascades of alkynes with alcohols or sulfonamides and aldehydes can generate fused heterotricycles through a formal cycloaddition. nih.gov These methods provide efficient access to complex heterocyclic cores that are prevalent in many biologically active molecules.

Synthesis of Polycyclic and Fused Ring Structures

The unique reactivity of cyclopropyl alkynes makes them particularly well-suited for the construction of intricate polycyclic and fused ring systems. The inherent strain of the cyclopropane ring can be harnessed to drive complex bond formations, leading to the rapid assembly of molecular complexity.

One powerful strategy involves the palladium-catalyzed annulation of alkynes to generate polycyclic aromatic hydrocarbons. acs.org This methodology allows for the modular and regiodivergent synthesis of various fused ring systems. Additionally, the strategic use of cyclopropyl alkynes in cascade reactions enables the construction of multiple rings in a single synthetic operation. For example, a Brønsted acid-catalyzed carbocyclization cascade involving an alkyne, an oxocarbenium/iminium ion, and an arene has been shown to produce a variety of fused heterotricycles. nih.gov

The versatility of cyclopropyl alkynes as building blocks is further demonstrated by their use in cycloaddition reactions. For instance, they can participate in Diels-Alder reactions to form bicyclic systems. This approach has been utilized in the synthesis of complex natural products, where the cyclopropyl alkyne serves as a key component in the construction of the core polycyclic framework. nih.gov The ability to control the stereochemistry of these transformations is crucial for the synthesis of enantiomerically pure target molecules.

Strategy for Cyclopentenone Annulation

While a direct, named reaction for cyclopentenone annulation using this compound is not prominently described in the reviewed literature, the principles of cyclopropyl alkyne reactivity suggest a plausible strategic approach. The core of such a strategy would likely involve the inherent reactivity of both the cyclopropane ring and the alkyne functionality to construct the five-membered ring of the cyclopentenone.

A potential pathway could involve a transition metal-catalyzed reaction, such as a Pauson-Khand type reaction. In this scenario, the alkyne of this compound would react with an alkene and carbon monoxide, mediated by a cobalt, rhodium, or other suitable metal catalyst, to form the cyclopentenone ring. The cyclopropyl group would remain as a substituent on the newly formed ring.

Alternatively, a stepwise approach could be envisioned. This might involve the initial functionalization of the alkyne, for example, through hydration to form a ketone. The resulting β-cyclopropyl ketone could then undergo an intramolecular aldol (B89426) condensation or a related cyclization reaction to form the cyclopentenone ring. The success of such a strategy would depend on the careful selection of reaction conditions to favor the desired cyclization pathway over potential side reactions, such as ring-opening of the cyclopropane.

Organic Functionalization of Semiconductor Surfaces

The attachment of organic molecules to semiconductor surfaces is a rapidly advancing field with significant potential for the development of new electronic and optoelectronic devices. researchgate.netwiley.com The goal of this organic functionalization is to combine the well-established properties of semiconductors with the vast chemical diversity of organic compounds. researchgate.net This approach can be used to modify the surface chemistry, tune the electronic and optical properties, and immobilize biomolecules. wiley.com

This compound, with its terminal alkyne group, is a prime candidate for the functionalization of semiconductor surfaces, particularly silicon. The terminal alkyne can readily undergo a hydrosilylation reaction with a hydrogen-terminated silicon surface (Si-H). This reaction, which can be initiated thermally or photochemically, results in the formation of a stable silicon-carbon bond, covalently attaching the (2-Methylbut-3-yn-2-yl)cyclopropyl moiety to the surface.

This surface modification can impart new properties to the semiconductor. The bulky and rigid cyclopropyl group can influence the packing and orientation of the organic layer, which in turn can affect the electronic properties of the surface. Furthermore, the presence of the organic layer can passivate the semiconductor surface, protecting it from oxidation and improving its stability. The ability to introduce specific organic functionalities onto semiconductor surfaces opens up possibilities for the development of novel sensors, molecular electronics, and biocompatible interfaces. researchgate.netresearchgate.net

Future Research Directions in 2 Methylbut 3 Yn 2 Yl Cyclopropane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing (2-Methylbut-3-yn-2-yl)cyclopropane and its derivatives will likely focus on methodologies that are not only efficient but also adhere to the principles of green chemistry. A primary area of development will be the refinement of cyclopropanation reactions. While classic methods like the Simmons-Smith reaction provide a foundation, future research will likely gravitate towards catalytic and enantioselective approaches. marquette.edu

One promising avenue is the use of enzyme-catalyzed carbene transfer reactions. Recent studies have demonstrated the utility of engineered myoglobin (B1173299) catalysts for the cyclopropanation of olefins with diazo compounds, yielding products with high enantiomeric excess. utdallas.edu Applying such biocatalytic systems to an appropriate olefin precursor in the presence of a carbene source derived from the (2-methylbut-3-yn-2-yl) moiety could offer a highly selective and sustainable route to the target molecule.

Another area of focus will be the development of more sustainable versions of traditional metal-catalyzed reactions. For instance, the synthesis of the precursor, 2-methylbut-3-yn-2-ol, has been achieved through palladium-catalyzed, copper-free Sonogashira coupling reactions, which are considered more environmentally benign than their copper-co-catalyzed counterparts. researchgate.net Further research could explore the direct cyclopropanation of a suitable enyne precursor, potentially catalyzed by earth-abundant metals, to streamline the synthesis and reduce waste.

Future synthetic strategies may also involve novel precursors. For example, research into the synthesis of aryl-2-methyl-3-butyn-2-ols has explored the use of 4-hydroxy-4-methyl-2-pentynoic acid as an alternative to more expensive reagents. researchgate.net Similar innovative approaches to the starting materials for this compound will be crucial for its broader application.

Table 1: Potential Sustainable Synthetic Approaches

MethodPrecursorsCatalyst/ReagentPotential Advantages
Biocatalytic CyclopropanationOlefin, Diazo compoundEngineered MyoglobinHigh enantioselectivity, mild conditions
Catalytic Enantioselective CyclopropanationEnyneEarth-abundant metal catalystAtom economy, reduced metal waste
Modified Simmons-SmithAllylic alcohol derivativeSamarium/diiodomethane (B129776)Diastereoselective control

Exploration of Undiscovered Reactivity Modes

The unique juxtaposition of a cyclopropane (B1198618) ring and an alkyne in this compound suggests a wealth of unexplored reactivity. Future research will likely delve into the interplay between these two functional groups, leading to the discovery of novel chemical transformations.

One area of significant potential is the investigation of gold(I)-catalyzed rearrangements. The cyclopropyl (B3062369) group can serve as a sensitive mechanistic probe in such reactions. nih.gov For instance, in related systems, Au(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements of propargylic esters bearing a cyclopropyl group have been studied to understand the nature of the intermediates. nih.govnih.gov Similar studies on this compound derivatives could reveal new reaction pathways, potentially leading to the formation of complex carbocyclic or heterocyclic scaffolds.

The terminal alkyne also offers a handle for a variety of transformations. While reactions like hydrogenation to the corresponding alkene, 2-methyl-3-buten-2-ol (B93329), are known for the parent alcohol, the influence of the adjacent cyclopropane ring on the selectivity and reactivity of such processes remains to be explored. researchgate.netgoogle.com Furthermore, the alkyne can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile oxides, to generate novel triazole or isoxazole-containing cyclopropanes, which could have applications in medicinal chemistry.

The strained nature of the cyclopropane ring itself presents opportunities for ring-opening reactions. Under thermal, photochemical, or transition-metal-catalyzed conditions, the cyclopropane ring could undergo cleavage to generate reactive intermediates that could be trapped intramolecularly by the alkyne or participate in intermolecular reactions, leading to the formation of larger ring systems or acyclic products with high stereocontrol.

Advanced Mechanistic and Computational Probes

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reactivity and designing new synthetic applications. Future research will undoubtedly employ a combination of sophisticated experimental and computational techniques to probe these mechanisms in detail.

The use of stereochemically defined cyclopropanes as mechanistic probes, as demonstrated in Au(I)-catalyzed rearrangements, will continue to be a valuable tool. nih.gov By observing the stereochemical outcome of reactions involving this compound, researchers can gain insights into the involvement of cationic or radical intermediates and the degree of concertedness in various transformations. Isotopic labeling studies, similar to those used to elucidate the mechanism of nih.govnih.gov-rearrangements, can also provide definitive evidence for or against proposed pathways. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), will play a pivotal role in complementing experimental findings. DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and predict the selectivity of reactions. For example, computational studies have been used to investigate the adsorption and hydrogenation of related alkynes on palladium surfaces, providing insights into the structure sensitivity of the reaction. unil.ch Similar computational modeling of this compound on catalyst surfaces could guide the development of more efficient and selective hydrogenation catalysts.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will also be instrumental in monitoring reactions in real-time and identifying transient intermediates. These techniques can provide a wealth of data to support or refute proposed mechanisms.

Integration into New Synthetic Strategies for Complex Molecular Architectures

The unique structural and reactive properties of this compound make it an attractive building block for the synthesis of complex molecules, including natural products and novel materials. Future research will likely focus on incorporating this versatile scaffold into convergent and efficient synthetic strategies.

The cyclopropane ring is a feature in a variety of natural products, and methods for its stereocontrolled introduction are highly sought after. marquette.edu this compound could serve as a key intermediate in the synthesis of such molecules, where the alkyne functionality provides a handle for further elaboration of the carbon skeleton. For example, the alkyne could be converted to other functional groups or used in cross-coupling reactions to append more complex fragments.

The rigid nature of the cyclopropane ring can also be exploited to create molecules with well-defined three-dimensional structures. This is particularly relevant in the design of new ligands for catalysis or as scaffolds for peptidomimetics. The alkyne group can be readily functionalized to introduce points of attachment for metal coordination or to mimic peptide side chains.

Furthermore, the potential for ring-opening/ring-expansion reactions of the cyclopropane moiety, triggered by the neighboring alkyne, could be harnessed to construct larger and more complex ring systems. This could provide access to novel molecular architectures that are not readily accessible through other synthetic routes. The development of tandem reactions, where multiple bond-forming events occur in a single pot, starting from this compound, will be a key area of future investigation.

Q & A

Basic Research Questions

Q. How can the synthesis of (2-Methylbut-3-yn-2-yl)cyclopropane be optimized for yield and purity?

  • Methodological Answer : Synthesis of cyclopropane derivatives often involves carbene insertion or cyclopropanation of alkenes. For example, cyclopropane formation via carbonium ion intermediates (as observed in diazo compound reactions) can be optimized by controlling solvent polarity and acid strength to stabilize transition states . Reaction monitoring via GC-MS (retention time matching) ensures product identity . Adjusting steric and electronic effects of substituents (e.g., methylbutynyl groups) can improve regioselectivity.

Q. What spectroscopic techniques are most reliable for confirming the cyclopropane ring in this compound?

  • Methodological Answer : NMR spectroscopy is critical. The cyclopropane ring exhibits distinct 1H^1H-NMR signals: a sharp singlet at ~2.70 ppm (non-equivalent protons) and a doublet near 1.25 ppm for methyl groups adjacent to the ring . 13C^{13}C-NMR can confirm sp3^3-hybridized carbons (δ ≈ 10–15 ppm). IR spectroscopy identifies strained C–C vibrations (800–900 cm1^{-1}) .

Q. How can force field parameters be adjusted to model the cyclopropane moiety in molecular dynamics simulations?

  • Methodological Answer : The OPLS-AA force field requires refined bonded parameters (bond angles, dihedrals) to account for cyclopropane’s 60° bond angles and strain energy. Hybrid quantum mechanics/molecular mechanics (QM/MM) matching can optimize parameters like angle bending (Table 1 in ). Validation against quantum mechanics data (e.g., conformational energy differences <1 kcal/mol) ensures accuracy .

Q. What experimental evidence supports the instability of cyclopropane derivatives under reactive conditions?

  • Methodological Answer : Cyclopropane’s instability arises from angle strain (~27 kcal/mol in cyclopropane vs. ~0 in cyclohexane). Ring-opening reactions (e.g., with HBr or Br2_2) release strain, forming stable alkanes. Kinetic studies using calorimetry or in situ FTIR can quantify reaction rates and activation barriers .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : DFT studies reveal cyclopropane’s σ-aromaticity and electron-deficient character due to bent bonds. Substituents like methylbutynyl groups alter electron density via hyperconjugation. NBO analysis (Natural Bond Orbital) quantifies charge distribution, while MEP (Molecular Electrostatic Potential) maps predict nucleophilic/electrophilic sites . Coupling these with Hammett constants guides catalyst selection (e.g., Pd-based systems for strained systems).

Q. How to resolve contradictions between computational predictions and experimental stability data for cyclopropane derivatives?

  • Methodological Answer : Discrepancies often arise from neglecting solvent effects or non-covalent interactions in simulations. Free energy perturbation (FEP) calculations with explicit solvent models improve stability predictions. Experimental validation via accelerated stability testing (e.g., thermal gravimetric analysis, TGA) under inert vs. reactive atmospheres clarifies degradation pathways .

Q. What role does cyclopropane play in regulating the 3D conformation of peptide derivatives?

  • Methodological Answer : Cyclopropane in peptide backbones imposes rigid torsion angles (e.g., φ/ψ angles ~60°), stabilizing helical or folded conformations. X-ray crystallography and NOESY NMR validate these structures. Molecular dynamics simulations with adjusted force fields (e.g., AMBER) predict folding kinetics .

Q. Can cyclopropane derivatives serve as environmentally benign tracers in subsurface hydrocarbon exploration?

  • Methodological Answer : Cyclopropane’s low global warming potential (GWP) and chemical inertness make it suitable as a tracer gas. Field studies using gas chromatography (GC) and mass spectrometry (MS) detect cyclopropane at ppb levels in reservoir fluids. Its flow characteristics mirror perfluorocarbons but with reduced environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.